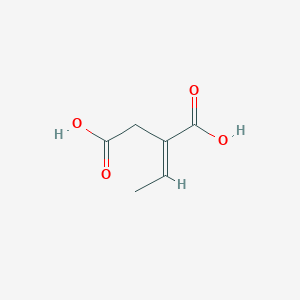

3-Methylitaconate

Descripción general

Descripción

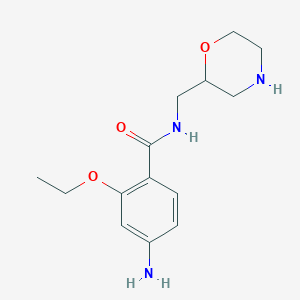

3-Methylitaconate, also known as 2-Methyl-3-methylenesuccinate, is a chemical compound with the molecular formula C6H6O4 . It has an average mass of 142.111 Da and a monoisotopic mass of 142.027710 Da . It is an intermediate metabolite derived from the tricarboxylic acid cycle .

Synthesis Analysis

Itaconate, from which 3-Methylitaconate is derived, is produced through the decarboxylation of cis-aconitate mediated by immune response gene 1 in the mitochondrial matrix . Itaconate was first synthesized by a chemical method in 1836 . An enzyme similar to 3-methylitaconate-delta-isomerase (Mii) can catalyze the isomerization between citraconate and itaconate .Chemical Reactions Analysis

3-Methylitaconate is involved in various chemical reactions. For instance, an enzyme that catalyzes the chemical reaction of methylitaconate to 2,3-dimethylmaleate . More detailed information about its chemical reactions is not available in the retrieved sources.Aplicaciones Científicas De Investigación

Enzymatic Activity and Stereochemistry

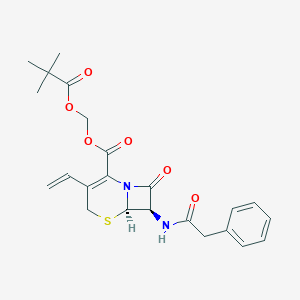

- 3-Methylitaconate has been identified as an important compound in enzymatic processes. It plays a role in the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri, where it is processed with an (R)-configuration (Hartrampf & Buckel, 1986).

- The stereochemistry of the methyl group in (R)-3-Methylitaconate during the rearrangement of 2-Methylideneglutarate catalyzed by a Coenzyme B12-Dependent Mutase has been extensively studied (Ciceri et al., 2000).

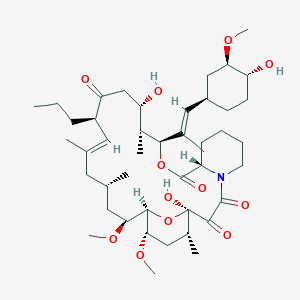

Metabolic Pathways and Isomerization

- 3-Methylitaconate is involved in the metabolic pathways of nicotinic acid. It serves as an intermediate in the conversion of α-methyleneglutarate to dimethylamaleate (Kung & Tsai, 1971).

- The crystal structure and putative mechanism of 3-methylitaconate-delta-isomerase from Eubacterium barkeri have been explored, highlighting its role in converting (R)-3-methylitaconate to 2,3-dimethylmaleate (Velarde et al., 2009).

Assay and Purification

- A spectrophotometric assay for the adenosylcobalamin-dependent 2-methyleneglutarate mutase, which produces (R)-3-methylitaconate, has been developed. This research also touches on the purification of the enzyme (Michel et al., 1989).

Mecanismo De Acción

Itaconate, from which 3-Methylitaconate is derived, has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity . It could directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .

Propiedades

IUPAC Name |

(2E)-2-ethylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSMWHGLCNBZSO-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CC(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347631 | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylitaconate | |

CAS RN |

102714-66-9, 144368-21-8 | |

| Record name | 3-Methylitaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

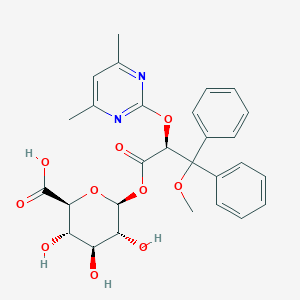

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

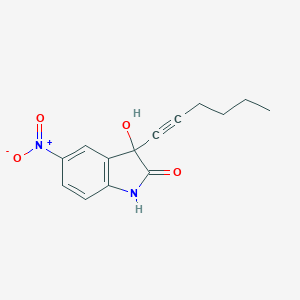

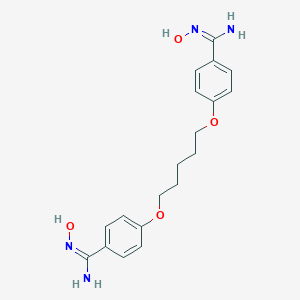

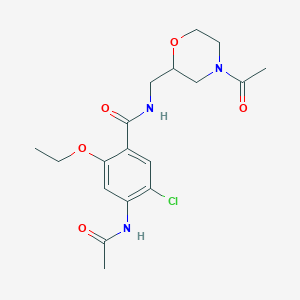

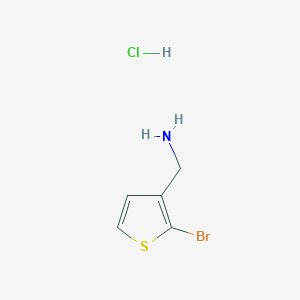

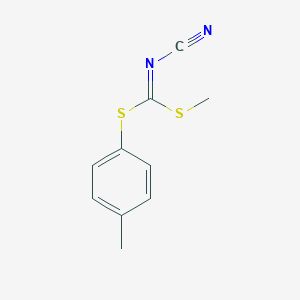

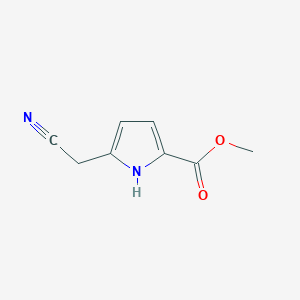

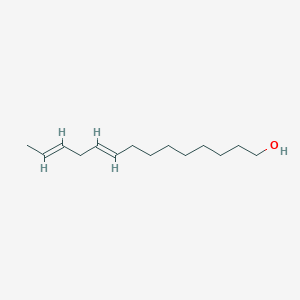

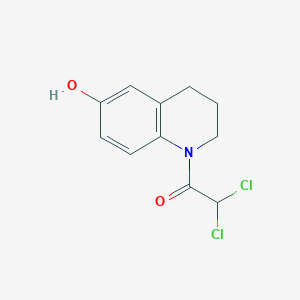

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.